D2 protein, Leishmania
Description
Overview of Protein Diversity and Functional Classification in Leishmania spp.
The genome of Leishmania species encodes a vast and diverse array of proteins. For instance, the Leishmania major genome is predicted to contain at least 154 peptidases (enzymes that degrade proteins), a collection more complex than that of the yeast Saccharomyces cerevisiae. nih.gov These proteins can be broadly classified based on their function. Major groups include:
Enzymes: This is the largest category, encompassing various classes such as oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases that are essential for the parasite's metabolism. preprints.org Protein kinases and phosphatases are particularly crucial, as they regulate cellular signaling pathways that control processes like differentiation and survival. biorxiv.orgfrontiersin.org
Structural Proteins: These proteins, such as those forming the cytoskeleton, maintain the parasite's distinct morphology in its different life stages.
Membrane Transport Proteins: These are vital for nutrient uptake from the host environment and for extruding waste products or drugs. nih.govgrantome.com
Heat Shock Proteins (HSPs): These act as molecular chaperones, helping other proteins to fold correctly and protecting the parasite from stress, such as the temperature increase it experiences when moving from the insect vector to the mammalian host. researchgate.net
Ribonucleoproteins: These are complexes of protein and RNA that are involved in crucial processes like mRNA splicing and translation. uniprot.orgfrontiersin.org
Many proteins identified in the Leishmania genome are still classified as "hypothetical," meaning their function is not yet known, highlighting the vast amount of research still needed. nih.gov
Rationale for Comprehensive Characterization of Specific Leishmania Proteins
Given the complexity of the Leishmania proteome and the parasite's unique reliance on post-transcriptional gene regulation, the detailed characterization of individual proteins is fundamental to advancing our understanding of leishmaniasis. By focusing on specific proteins, researchers can unravel their precise roles in the parasite's life cycle, identify their contributions to virulence, and evaluate their potential as targets for new drugs or vaccines. nih.govresearchgate.net This focused approach is essential for translating genomic data into tangible progress in controlling this neglected tropical disease. The various proteins designated "D2" serve as excellent examples of how the characterization of specific molecules can yield critical insights into different facets of Leishmania biology, from nutrient acquisition to host-parasite interactions and diagnostics.
Properties
CAS No. |
148971-38-4 |
|---|---|
Molecular Formula |
C48H24ClGaN8 |
Synonyms |
D2 protein, Leishmania |
Origin of Product |
United States |
The D2 Hexose Transporter of Leishmania
One of the first proteins to be named D2 in Leishmania is a membrane transporter belonging to the glucose transporter superfamily. nih.gov This protein is crucial for nutrient uptake, a fundamental process for the parasite's survival.
Research Findings: The gene for the D2 transporter was cloned from Leishmania donovani. nih.gov Studies revealed that it encodes a membrane protein with structural similarities to mammalian facilitative glucose transporters. A key finding is that the expression of the D2 gene is developmentally regulated. It is primarily expressed in the promastigote stage, which is the form that resides in the insect vector's gut. nih.govgrantome.com This suggests that the D2 transporter is specifically adapted to help the parasite acquire sugars from the nutrient environment within the sandfly. In contrast, its expression is significantly lower in the amastigote stage that infects mammals. nih.gov
The D2 protein is part of a larger family of transporters in Leishmania, and its specific role is likely to allow the parasite to utilize the particular types of sugars available in the insect host. grantome.com
| Feature | Description |
| Protein Name | Hexose (B10828440) transporter D2 |
| Organisms | Leishmania donovani, Leishmania mexicana nih.govuniprot.org |
| Function | Hexose (sugar) transmembrane transporter activity. uniprot.org |
| Cellular Location | Integral membrane protein. uniprot.org |
| Expression | Developmentally regulated, primarily expressed in the promastigote (insect) stage of the parasite life cycle. nih.gov |
| Family | Belongs to the Major Facilitator Superfamily (MFS) of transporters. uniprot.org |
The Small Nuclear Ribonucleoprotein Sm D2 Snrnp Sm D2
The designation D2 has also been given to a completely different type of protein in Leishmania infantum: a core component of the spliceosome known as the Small nuclear ribonucleoprotein Sm D2. uniprot.org
Research Findings: This protein is part of the small nuclear ribonucleoprotein (snRNP) complex, which is essential machinery for processing messenger RNA (mRNA). Its function is in "splicing," a process where non-coding regions (introns) are removed from pre-mRNA molecules to produce mature, translatable mRNA. uniprot.org While not directly studied in the context of pathogenesis, its fundamental role in gene expression makes it indispensable for the parasite's survival. The UniProt database entry for this protein in L. infantum is based on homology, indicating its function is inferred from its similarity to well-characterized Sm D2 proteins in other eukaryotes. uniprot.org
| Feature | Description |
| Protein Name | Small nuclear ribonucleoprotein Sm D2 (Sm-D2) |
| Organism | Leishmania infantum uniprot.org |
| Function | Ribonucleoprotein involved in mRNA processing and splicing. uniprot.org |
| Cellular Location | Component of the small nuclear ribonucleoprotein complex, located in the cytosol. uniprot.org |
| Protein Existence | Inferred from homology. uniprot.org |
| Mass | 11,779 Da uniprot.org |
The V Atpase Subunit Atp6v0d2
In the context of host-parasite interactions, the protein ATP6V0d2 is an alternative isoform of subunit 'd' of the vacuolar-type H+-ATPase (V-ATPase). It plays a critical role in how Leishmania amazonensis manipulates its host cell environment. nih.gov
Research Findings: V-ATPases are typically involved in acidifying intracellular compartments. However, research has shown that the ATP6V0d2 isoform has a specialized role during Leishmania infection. When macrophages are infected with L. amazonensis, the parasite upregulates the expression of ATP6V0d2 in the host cell. nih.govplos.org This upregulation is linked to the biogenesis of the large parasitophorous vacuole (PV) where the parasites reside and multiply.
Crucially, the function of ATP6V0d2 appears to be independent of vacuole acidification. Instead, it controls the size of the PV by regulating cholesterol homeostasis within the macrophage. nih.gov When ATP6V0d2 is depleted, the PVs fail to enlarge, and host cell cholesterol levels are reduced. This suggests that Leishmania stimulates the expression of this specific host protein as a strategy to create a suitable intracellular niche for its replication, demonstrating a sophisticated interplay between the parasite and its host. nih.govplos.org
| Feature | Description |
| Protein Name | V-type proton ATPase subunit d 2 (ATP6V0d2) |
| Organism | Host (macrophage) protein, studied in the context of Leishmania amazonensis infection. nih.govplos.org |
| Function | Controls the biogenesis and enlargement of the Leishmania parasitophorous vacuole (PV). nih.gov |
| Mechanism | Regulates cholesterol homeostasis in the host macrophage, which is necessary for PV expansion. nih.gov |
| Role in Pathogenesis | Upregulated by the parasite upon infection, likely as a countermeasure to the host immune response to facilitate its intracellular survival. nih.govplos.org |
The Chimeric D2 Protein for Serodiagnosis
Genetic and Molecular Characterization
The study of the D2 glucose transporter's genetic and molecular attributes provides fundamental insights into its function and regulation within the Leishmania parasite.
Gene Cloning and Genomic Locus Identification
The gene encoding the D2 protein was successfully isolated from Leishmania donovani using the polymerase chain reaction (PCR) technique. nih.gov This method allowed for the specific amplification and subsequent cloning of the gene, revealing it as a member of a broad superfamily of membrane transporters which also includes the facilitative glucose transporters found in mammals. nih.gov
Genomic analysis in L. donovani has shown that the D2 gene, along with other transporter genes like D1 and Pro-1, are situated on different chromosomes. nih.gov However, the genomic arrangement can vary between Leishmania species. For instance, in Leishmania mexicana, three distinct glucose transporter isoforms, LmGT1, LmGT2 (the homolog of D2), and LmGT3, are encoded by genes that are clustered together at a single genomic locus. nih.gov The construction of genomic libraries in expression vectors like lambda gt11 has also been a key technique in identifying and isolating antigenic gene segments from L. donovani, further enabling the characterization of proteins like D2. nih.gov
Transcriptional Regulation and mRNA Expression Profiles
The expression of the D2 glucose transporter is subject to developmental regulation, showing significant changes between the parasite's major life cycle stages. In L. donovani, the D2 gene is expressed predominantly in the promastigote stage, which resides in the gut of the insect vector. nih.gov
More detailed studies in L. mexicana on the homolog LmGT2 corroborate this stage-specific expression. Northern blot analysis revealed that LmGT2 mRNA levels are approximately 15-fold higher in promastigotes compared to amastigotes, the form that lives inside mammalian host cells. nih.gov Interestingly, this upregulation in promastigotes appears to be controlled at a post-transcriptional level. Nuclear run-on transcription assays indicated that the transcription rate of the LmGT genes is similar in both promastigotes and amastigotes. nih.gov This suggests that the observed difference in mRNA abundance is not due to changes in gene transcription but rather to mechanisms like differential mRNA stability between the two life stages. nih.gov Further research has indicated that the regulation of the transporter protein level itself is managed at the point of protein synthesis or turnover, as mRNA levels for GFP-tagged LmxGT2 remained stable even under varying glucose conditions. nih.gov
**Table 1: mRNA Expression of LmGT2 (D2 Homolog) in *Leishmania mexicana***
| Life Cycle Stage | Relative mRNA Level | Primary Mode of Regulation |
|---|---|---|
| Promastigote | High (~15-fold higher than amastigote) | Post-transcriptional (mRNA stability) |
| Amastigote | Low | Post-transcriptional (mRNA stability) |
Sequence Homology and Evolutionary Relationships within the Glucose Transporter Superfamily
The D2 protein is a member of the extensive glucose transporter superfamily. nih.gov Its amino acid sequence and predicted structural characteristics show significant similarity to other transporters in this family, including those in mammals. nih.gov Within Leishmania itself, the L. donovani D2 protein shares notable sequence and structural similarity with another Leishmania transporter known as Pro-1. nih.gov This homology indicates a shared evolutionary origin and likely similar mechanisms of glucose transport. The conservation of these transporters across different species underscores their fundamental role in parasite biology. nih.gov
Comparative Genomics of D2 Glucose Transporter Across Leishmania Species
While specific comparative genomic studies focusing solely on the D2/GTR2 gene are not extensively detailed in the reviewed literature, broader genomic analyses of Leishmania species provide a clear context for the potential diversity of this gene. researchgate.netnih.govnih.gov Studies comparing various Leishmania strains, including those from the Viannia subgenus and different L. donovani isolates, have revealed vast genetic exchange and diversity across all chromosomes. researchgate.netplos.org
These comparative studies utilize techniques such as mapping sequencing reads to a reference genome, which has successfully identified millions of single nucleotide polymorphisms (SNPs) across different species. nih.gov A significant portion of these SNPs, approximately 48%, are located within protein-coding regions, leading to both synonymous and non-synonymous mutations. nih.gov This high level of genetic variation, along with copy number variations (CNVs) observed for different gene families, suggests that the gene encoding the D2 transporter is also likely to exhibit considerable sequence and copy number diversity across the genus. nih.govplos.org Such genomic plasticity could contribute to the parasite's ability to adapt to different host and vector environments. researchgate.netnih.gov
Protein Structure and Domains
The function of the D2 glucose transporter is intrinsically linked to its three-dimensional structure, which facilitates the passage of glucose across the parasite's cell membrane.
Predicted Secondary and Tertiary Structures
Table 2: Predicted Structural Elements of a Typical Leishmania Transporter
| Structural Level | Feature | Prediction Method |
|---|---|---|
| Secondary Structure | Alpha-helices, Extended Strands, Random Coils | GOR method, AlphaFold2-derived data |
| Tertiary Structure | 3D fold with transmembrane channel | Homology Modeling, AlphaFold2 |
| Domains | Multiple transmembrane domains | Transmembrane topology prediction tools |
Transmembrane Helices and Membrane Topology
The D2 protein, like other Leishmania glucose transporters, is a member of the Major Facilitator Superfamily (MFS). nih.gov Proteins within this superfamily share a common and highly conserved structural architecture. This topology typically consists of 12 transmembrane (TM) helices that span the lipid bilayer.
These helices are believed to be organized into two domains, each containing six helices. The N-terminus and C-terminus of the protein, as well as a central hydrophilic loop connecting the two six-helix bundles, are all predicted to be located in the cytoplasm of the parasite. This arrangement creates a central channel or pore through which glucose molecules are transported across the cell membrane.
Structural Similarities to Mammalian Glucose Transporters
Table 1: Structural Comparison of Leishmania and Mammalian Glucose Transporters
| Feature | Leishmania D2/GTR2 | Mammalian GLUT1 |
|---|---|---|
| Protein Superfamily | Major Facilitator Superfamily (MFS) | Major Facilitator Superfamily (MFS) |
| Predicted Transmembrane Helices | 12 | 12 |
| Terminal Domain Location | Cytoplasmic N- and C-termini | Cytoplasmic N- and C-termini |
| Primary Function | Facilitated diffusion of glucose | Facilitated diffusion of glucose |
Cellular Localization and Trafficking
The precise positioning and movement of the D2 protein are critical for its function, ensuring that glucose uptake occurs at the correct cellular locations during the parasite's life cycle.
Subcellular Distribution within Leishmania Promastigotes and Amastigotes
The expression of the D2 protein is developmentally regulated, with its highest levels observed in the promastigote stage of the parasite, which resides in the gut of the sandfly vector. nih.gov In Leishmania mexicana, the homologous transporter, GT2, is confirmed to be the principal glucose transporter in promastigotes. nih.gov Conversely, its role appears to be significantly diminished in the amastigote stage, the form that infects mammalian macrophages. Studies have shown that parasite lines expressing only the GT2 transporter replicate poorly within macrophages, suggesting that other transporters are more critical for survival within the host. nih.govasm.org
Association with Pellicular and Flagellar Membranes
In Leishmania promastigotes, the major glucose transporter isoforms are precisely localized to specific surface membranes. nih.gov Research on the highly similar Pro-1 transporter in L. enriettii reveals that the major isoform (iso-2, which is analogous to D2) is predominantly found on the main plasma membrane of the cell body, known as the pellicular membrane, and on the membrane of the flagellar pocket. nih.gov The flagellar pocket is a specialized invagination of the plasma membrane from which the flagellum emerges. This strategic positioning ensures efficient glucose capture from the environment.
Mechanisms of Protein Targeting and Retention in Specific Membrane Subdomains
The differential sorting of Leishmania glucose transporters to their specific membrane domains is a sophisticated process dictated by specific molecular signals within the proteins themselves. The structural information required to direct a transporter to either the flagellum or the pellicular membrane resides within the protein's N-terminal hydrophilic domain. nih.gov These domains differ significantly between isoforms, and it is this variation that dictates their final destination. This mechanism of using a terminal domain as a targeting signal allows the parasite to maintain distinct protein populations on its flagellar and cell body surfaces. nih.gov
Cytoskeletal Association and Its Role in Targeting
The retention of the D2/iso-2 transporter within the pellicular membrane is achieved through its physical linkage to the parasite's cytoskeleton. nih.gov Leishmania possess a unique and rigid cytoskeleton composed of subpellicular microtubules that line the inner surface of the plasma membrane. The major glucose transporter isoform, iso-2, has been shown to quantitatively associate with this detergent-insoluble microtubular cytoskeleton. nih.gov This interaction is believed to function as an anchor, effectively constraining the transporter to the cell body and preventing its diffusion into the flagellar membrane. In contrast, the flagellar-specific isoform does not bind to the cytoskeleton, allowing it to move into the flagellar membrane. nih.gov
Table 2: Localization and Targeting of Leishmania Glucose Transporters
| Feature | Details |
|---|---|
| Primary Life Stage | Promastigote nih.gov |
| Subcellular Location | Pellicular (cell body) plasma membrane and flagellar pocket membrane nih.gov |
| Targeting Signal | NH2-terminal hydrophilic domain nih.gov |
| Retention Mechanism | Association with the subpellicular microtubule cytoskeleton nih.gov |
Physiological Function in Sugar Transport and Metabolism
The D2 protein is a member of the glucose transporter superfamily and plays a crucial role in the parasite's ability to uptake and metabolize sugars. nih.gov Its function is intrinsically linked to the parasite's energy production and survival.
Role in Hexose (B10828440) Uptake and Nutrient Acquisition
The D2 transporter is integral to the acquisition of hexoses, a class of simple sugars, from the parasite's surroundings. In the sandfly vector, the environment is rich in glucose, and transporters like D2 are essential for capturing this nutrient. researchgate.netplos.org The uptake of these sugars is the first step in the metabolic pathways that provide the parasite with the energy required for growth, differentiation, and proliferation. The ability of Leishmania to efficiently scavenge nutrients like glucose is a critical aspect of its parasitic lifestyle. nih.govmdpi.com
Contribution to Leishmania Energy Metabolism
Once transported into the cell by D2, glucose is primarily catabolized through glycolysis to generate ATP, the main energy currency of the cell. The efficiency of glucose uptake directly impacts the rate of these energy-producing pathways. plos.org Studies on Leishmania metabolism highlight that glucose is essential for the survival and virulence of the parasite. plos.org The energy derived from glucose metabolism supports various cellular functions, including the synthesis of macromolecules and the maintenance of cellular integrity, particularly in the metabolically active promastigote stage.
Functional Characterization of Transport Kinetics and Substrate Specificity
The functional properties of glucose transporters in Leishmania have been a subject of detailed investigation. While specific kinetic data for the D2 protein is not extensively detailed in the provided search results, studies on related transporters offer insights. For instance, the LPG2 transporter in Leishmania, which transports GDP-mannose, has a Michaelis constant (Km) of approximately 6.9 µM in Leishmania and 12.2 µM when expressed in mammalian cells, indicating a high affinity for its substrate. nih.govwustl.edu Glucose transporters in Leishmania are known to be kinetically distinct between the life cycle stages, with promastigote systems adapted to function optimally at the neutral pH of the sandfly gut, while amastigote systems are better suited for the acidic environment of the host macrophage's phagolysosome. nih.gov
Table 1: Kinetic Properties of a Related Leishmania Nucleotide-Sugar Transporter (LPG2) This table provides an example of transporter kinetics in Leishmania, though specific values for D2 were not available in the search results.
| Transporter | Substrate | Expressed In | Apparent Km (µM) | Reference |
|---|---|---|---|---|
| LPG2 | GDP-Mannose | Leishmania | 6.9 | nih.govwustl.edu |
| LPG2 | GDP-Mannose | Mammalian Cells | 12.2 | nih.govwustl.edu |
Developmental Regulation and Adaptation
The expression and function of the D2 transporter are tightly regulated throughout the Leishmania life cycle, reflecting the parasite's adaptation to different host environments.
Stage-Specific Expression During the Leishmania Life Cycle (Promastigote vs. Amastigote)
The D2 gene is developmentally regulated, with its expression being primarily observed in the promastigote stage of the parasite's life cycle. nih.gov This stage occurs in the gut of the sandfly vector. In contrast, its expression is significantly lower or absent in the amastigote stage, which resides within mammalian macrophages. nih.govresearchgate.net This stage-specific expression pattern suggests that the D2 transporter is particularly important for nutrient uptake in the glucose-rich environment of the insect vector. The transition from the promastigote to the amastigote form involves significant morphological and biochemical changes, including alterations in the expression of surface molecules. mdpi.commdpi.com
Correlation with Metabolic Shifts During Differentiation
The differential expression of the D2 transporter is closely linked to the metabolic shifts that occur as Leishmania differentiates. The promastigote in the sandfly gut relies heavily on glucose as its main carbon source. researchgate.netplos.org Consequently, the high expression of D2 in this stage facilitates the efficient uptake of this abundant nutrient to fuel its energy metabolism.
Conversely, the amastigote stage within the host macrophage exists in a glucose-scarce environment and adapts its metabolism to utilize other carbon sources, such as amino acids and fatty acids. researchgate.netplos.orgmdpi.com This metabolic switch is accompanied by the downregulation of D2 expression. nih.gov This adaptation allows the parasite to survive and replicate in the harsh conditions of the phagolysosome. nih.gov The regulation of gene expression in Leishmania is complex, often occurring at the post-transcriptional level, allowing the parasite to rapidly adapt to environmental changes. mdpi.com
Influence of Environmental Factors on D2 Expression
The expression of the D2 protein in Leishmania is significantly influenced by various environmental cues the parasite encounters during its life cycle, which involves transitioning between an insect vector and a mammalian host. These environmental shifts expose the parasite to changes in nutrient availability, pH, and temperature, all of which can modulate the expression of genes like the one encoding the D2 transporter.
Key environmental factors that influence D2 expression include:
Nutrient Availability: The presence or absence of glucose and other hexoses is a primary regulator of glucose transporter expression. In the sugar-rich environment of the sandfly gut, where the promastigote form of the parasite resides, the expression of glucose transporters is essential for energy acquisition. Conversely, within the mammalian host macrophage, where glucose may be limited, the parasite must adapt its metabolic machinery, which likely involves changes in the expression of transporters like D2.
Oxidative Stress: Inside the host macrophage, Leishmania is subjected to oxidative stress from reactive oxygen species (ROS) generated by the host's immune response. The ability to withstand this oxidative stress is critical for parasite survival. Glucose metabolism via the pentose (B10789219) phosphate (B84403) pathway, which is dependent on glucose uptake, is a key source of the reducing power (NADPH) needed to counteract oxidative damage. Therefore, conditions of high oxidative stress may indirectly influence the expression of glucose transporters like D2 to ensure an adequate supply of glucose for antioxidant defense.
Temperature: The shift from the ambient temperature of the insect vector to the 37°C of the mammalian host is a major trigger for differentiation from the promastigote to the amastigote form. This temperature change is known to induce widespread changes in gene expression, and it is plausible that the expression of D2 is also modulated to meet the altered metabolic demands of the amastigote stage.
Methodological Approaches for Studying D2 Glucose Transporter
A variety of molecular and cellular techniques have been employed to elucidate the structure, function, and regulation of the D2 glucose transporter in Leishmania.
Molecular Cloning and Gene Expression Analysis (e.g., PCR, Northern Blot, RNA-seq)
The initial identification and characterization of the gene encoding the D2 protein were made possible through molecular cloning techniques. The polymerase chain reaction (PCR) was instrumental in amplifying and isolating the D2 gene from Leishmania donovani genomic DNA. Subsequent sequence analysis revealed its homology to the broader superfamily of membrane transporters, which includes mammalian facilitative glucose transporters.
Further studies on gene expression have utilized a range of methods to quantify the levels of D2 mRNA under different conditions. Northern blotting has been used to demonstrate the developmental regulation of D2 expression, showing that it is primarily expressed in the promastigote stage of the parasite's life cycle. More recently, high-throughput techniques like RNA-sequencing (RNA-seq) have provided a more comprehensive view of the Leishmania transcriptome, allowing for the quantification of D2 transcript abundance in relation to the expression of other genes. These analyses have confirmed that gene expression in Leishmania is largely regulated at the post-transcriptional level, with gene dosage and mRNA stability playing crucial roles.
| Research Finding | Organism | Method(s) | Reference |
| Cloned two genes (D1 and D2) from L. donovani encoding members of the glucose transporter superfamily. | Leishmania donovani | Polymerase Chain Reaction (PCR) | |
| D2 expression is developmentally regulated, primarily in the promastigote stage. | Leishmania donovani | Northern Blot | |
| Genome-wide RNA-seq showed that gene dosage accounts for over 85% of gene expression variation. | Leishmania tropica | RNA-seq | |
| Comparative transcriptomics revealed post-transcriptional regulation of RNA abundance. | Leishmania donovani | Transcriptomics, Proteomics |
Immunological Detection and Localization (e.g., Western Blot, Immunofluorescence)
To study the D2 protein itself, immunological methods have been indispensable. Western blotting, using specific antibodies raised against the D2 protein, has been used to detect the presence and quantify the abundance of the protein in parasite lysates. This technique has been crucial in confirming the expression of D2 at the protein level and in analyzing its expression in different life cycle stages and under various experimental conditions.
Immunofluorescence microscopy has been employed to determine the subcellular localization of the D2 transporter. In Leishmania mexicana, studies on the glucose transporter isoforms, including the homolog of D2 (LmGT2), have shown that these transporters are localized to the cell body. This localization is consistent with their role in transporting glucose from the extracellular environment into the cytoplasm, where it can enter metabolic pathways.
| Research Finding | Organism | Method(s) | Reference |
| LmGT2, a D2 homolog, was localized to the cell body. | Leishmania mexicana | Immunofluorescence, GFP-tagging |
Proteomic Profiling and Quantitative Analysis of D2 Expression
Modern proteomic techniques have enabled the large-scale identification and quantification of proteins in Leishmania, providing a broader context for the expression and function of the D2 transporter. Mass spectrometry-based approaches, such as label-free quantification and isobaric tags for relative and absolute quantitation (iTRAQ), have been used to create comprehensive protein profiles of different Leishmania species and life cycle stages. These studies have identified thousands of proteins, including membrane transporters, and have revealed dynamic changes in the proteome during parasite differentiation and in response to environmental stress.
Quantitative proteomic analyses have been particularly valuable in comparing protein expression between different strains or under different conditions. For instance, by comparing the proteomes of virulent and avirulent strains, researchers can identify proteins, potentially including D2, that are associated with infectivity. These powerful techniques provide a global view of protein expression and can highlight the regulatory networks in which the D2 transporter is involved.
| Research Finding | Organism | Method(s) | Reference |
| Quantitative proteomic analysis identified differentially expressed proteins during metacyclogenesis. | Leishmania major | SWATH-MS | |
| In-depth proteomic analysis of subcellular fractions identified ~50% of the Leishmania proteome. | Leishmania donovani | LC-MS/MS | |
| Quantitative proteomics compared the proteomes of different L. (L.) amazonensis strains. | Leishmania (L.) amazonensis | Label-free proteomics | |
| Proteomic analysis of soluble proteins identified potential drug and vaccine targets. | Leishmania donovani | 2-DE, MALDI-TOF/TOF MS |
Genetic Manipulation and Functional Assays (e.g., overexpression studies)
To directly investigate the function of the D2 glucose transporter, researchers have turned to genetic manipulation techniques. The development of methods for targeted gene disruption and overexpression in Leishmania has been a significant advancement in the field.
In Leishmania mexicana, a null mutant was created in which the entire glucose transporter gene cluster, including the D2 homolog LmGT2, was deleted. This null mutant exhibited a significantly reduced growth rate and was unable to transport glucose. Crucially, complementation of this null mutant by reintroducing the individual glucose transporter genes allowed for the functional characterization of each isoform. Overexpression of LmGT2 in the null mutant was sufficient to restore the wild-type growth phenotype in promastigotes, demonstrating its primary role in glucose uptake in this life cycle stage. These genetic manipulation studies, coupled with functional assays such as glucose uptake measurements and growth curves, have provided direct evidence for the essential role of the D2 transporter in Leishmania biology.
| Research Finding | Organism | Method(s) | Reference |
| A null mutant lacking the glucose transporter gene cluster was created. | Leishmania mexicana | Homologous gene replacement | |
| Overexpression of LmGT2 in the null mutant restored wild-type growth in promastigotes. | Leishmania mexicana | Genetic complementation | |
| The null mutant showed increased sensitivity to oxidative stress. | Leishmania mexicana | Phenotypic assays |
Genetic Identification and Expression Dynamics
Molecular Identification and Isoform Variants
The D2 protein, formally known as ATP6V0d2, is a subunit variant of the d subunit of the V0 domain of the vacuolar-type H+-ATPase (V-ATPase). nih.govresearchgate.net In host macrophages, the gene Atp6v0d2 is expressed, and its product is an alternative isoform to the more ubiquitously expressed d1 subunit, ATP6V0d1. plos.orgsemanticscholar.org While ATP6V0d1 is a canonical component of the V-ATPase complex essential for the acidification of intracellular organelles, ATP6V0d2 expression is more restricted to specific cell types and conditions. researchgate.netsemanticscholar.org The presence of these two isoforms suggests that V-ATPases can have varied compositions and functions depending on the cellular context. semanticscholar.org For instance, even in macrophages where Atp6v0d2 is knocked down, the continued expression of the Atp6v0d1 variant allows for the assembly of functional V-ATPases that can still acidify phagolysosomes. semanticscholar.org Research on Leishmania donovani infection in mice has shown a marked increase in Atp6v0d2 mRNA in the spleen and bone marrow, while the expression of other V-ATPase components like Atp6v0d1, Atp6v0b, Atp6v1d, Atp6v1f, and Atp6v1a2 does not show a similar upregulation. frontiersin.orgresearchgate.net
| Isoform | Common Name | Expression Pattern |
| ATP6V0d1 | d1 subunit | Ubiquitous, canonical component of V-ATPase plos.orgsemanticscholar.org |
| ATP6V0d2 | d2 subunit | Restricted to certain tissues and cells, upregulated during Leishmania infection semanticscholar.orgfrontiersin.org |
Expression Profile in Infected Macrophages
The expression of ATP6V0d2 is significantly modulated within macrophages following infection by Leishmania parasites. frontiersin.orgplos.org Studies involving Leishmania amazonensis and Leishmania donovani have demonstrated a notable upregulation of Atp6v0d2 mRNA and its protein product in infected macrophages. frontiersin.orgplos.org For example, in bone marrow-derived macrophages (BMDMs) infected with L. donovani, the expression of Atp6v0d2 is markedly increased. frontiersin.org This increased expression has been confirmed at both the mRNA and protein levels through quantitative PCR and Western blotting. frontiersin.orgresearchgate.net Interestingly, this upregulation appears to be a specific response, as the expression of the ubiquitous d1 isoform, ATP6V0d1, is not similarly affected by the infection. plos.org Furthermore, the localization of the induced ATP6V0d2 in L. donovani-infected BMDMs is primarily cytoplasmic and does not overlap with mitochondria, the endoplasmic reticulum, or lysosomes. frontiersin.org
Upregulation by Leishmania Intracellular Infection
The intracellular infection with Leishmania parasites actively triggers the upregulation of ATP6V0d2 in host macrophages. plos.orgnih.gov This response is viewed as a parasite-driven subversion of host cell processes to create a more favorable intracellular environment. nih.gov In macrophages infected with L. amazonensis, ATP6V0d2 expression is induced, and this is thought to be a countermeasure to the host's inflammatory responses. plos.orgplos.org For instance, while inflammatory stimuli like IFN-γ and LPS can decrease ATP6V0d2 expression, subsequent infection with Leishmania can partially restore its levels. plos.orgplos.org This suggests that the parasite actively manipulates the host's molecular machinery to ensure its survival and replication. plos.org The upregulation of ATP6V0d2 is not just a passive consequence of infection but a strategic move by the parasite, as evidenced by the fact that this upregulation is linked to the formation of the large, fusogenic parasitophorous vacuoles (PVs) that are characteristic of L. amazonensis infection. nih.govnih.gov Furthermore, studies have shown that the parasite-induced upregulation of ATP6V0d2 is linked to the host cell's SUMOylation machinery, where a reduction in host cell protein SUMOylation leads to increased ATP6V0d2 expression. biorxiv.org
| Condition | ATP6V0d2 Expression Change | Reference |
| L. amazonensis infection | Upregulated | plos.orgnih.gov |
| L. donovani infection | Upregulated | frontiersin.org |
| IFN-γ/LPS stimulation | Downregulated | plos.orgplos.org |
| L. amazonensis infection post IFN-γ/LPS | Partially restored | plos.orgplos.org |
Role in Parasitophorous Vacuole Biogenesis
Contribution to Vacuole Acidification and Expansion
The role of ATP6V0d2 in the context of the parasitophorous vacuole (PV) is multifaceted, with a more pronounced impact on vacuolar expansion than on its acidification. plos.orgnih.gov While V-ATPases are canonically responsible for acidifying intracellular compartments, studies on macrophages with knocked-down ATP6V0d2 expression have shown that the PVs containing Leishmania remain acidified. plos.orgnih.gov This is likely due to the compensatory action of the ATP6V0d1 isoform, which is still present and can form functional proton pumps. semanticscholar.org
The most significant contribution of ATP6V0d2 to PV biogenesis is its role in the volumetric expansion of the vacuole. plos.orgnih.gov Macrophages lacking ATP6V0d2 and infected with L. amazonensis exhibit significantly smaller PVs compared to control macrophages. plos.orgnih.gov This inhibition of PV enlargement occurs without directly affecting the parasite's multiplication rate, at least in the short term. nih.govnih.gov The mechanism behind this expansion is linked to cholesterol homeostasis within the host macrophage. nih.govnih.gov ATP6V0d2 expression influences intracellular cholesterol levels, and a reduction in this subunit leads to decreased cholesterol, which in turn impairs the enlargement of the PV. nih.gov Replenishing cholesterol levels in ATP6V0d2-deficient macrophages can restore the PV's size. nih.govnih.gov
Involvement in Membrane Fusion Processes
Beyond its role in proton transport, the V0 domain of V-ATPase, to which ATP6V0d2 belongs, is implicated in membrane fusion events. plos.orgnih.gov This function is critical for the expansion of the parasitophorous vacuole, which grows by fusing with host cell endosomes and lysosomes. nih.gov The upregulation of ATP6V0d2 during Leishmania infection is associated with the formation of large, fusogenic PVs. nih.govnih.gov In L. donovani infection, the upregulation of ATP6V0d2 is linked to the formation of multinucleated giant cells (MGCs) through cell-cell fusion of macrophages, a process that benefits the parasite's survival. frontiersin.orgnih.gov The V0 domain can interact with Soluble NSF Attachment Protein Receptors (SNAREs), key players in mediating membrane fusion. plos.orgnih.gov This suggests that by upregulating ATP6V0d2, Leishmania may be hijacking the host's membrane fusion machinery to facilitate the growth of its intracellular niche. nih.gov
Interplay with Host Cellular Processes
The d2 isoform of the V-type H+-ATPase (ATP6V0d2) is a critical host protein that Leishmania parasites manipulate to ensure their survival and replication within macrophages. The parasite's interaction with this protein influences several key cellular pathways, including cholesterol metabolism, inflammatory responses, and the ultimate fate of the intracellular parasite.
Influence on Host Cholesterol Metabolism and Homeostasis
Research has revealed a significant interplay between ATP6V0d2 and the cholesterol homeostasis of the host macrophage, which is crucial for the biogenesis of the parasitophorous vacuole (PV) where Leishmania resides.
Leishmania amazonensis infection upregulates the expression of ATP6V0d2 in macrophages. nih.govplos.org This upregulation is directly linked to the macrophage's ability to retain cholesterol. Studies using gene knockdown techniques have shown that macrophages deficient in ATP6V0d2 exhibit a significant decrease in intracellular cholesterol levels, by as much as 40%. nih.govsemanticscholar.orgplos.org This cholesterol depletion has a profound impact on the structure of the PV; in ATP6V0d2-knockdown (KD) cells, the large, spacious PVs characteristic of L. amazonensis infection fail to enlarge, even though the parasites are still sequestered within acidified vacuoles. nih.govsemanticscholar.org
The mechanism appears to involve the regulation of cholesterol influx. While the expression of cholesterol biosynthesis regulators like SREBP2 is not significantly disturbed by infection, the expression of the scavenger receptor CD36 is reduced in ATP6V0d2-KD cells. plos.orgbiorxiv.org Interestingly, the parasite can mediate an increase in the expression of scavenger receptors CD36 and LOX-1. semanticscholar.org The link between ATP6V0d2 and cholesterol is further solidified by experiments where the addition of exogenous oxidized low-density lipoprotein (ox-LDL) to ATP6V0d2-KD macrophages replenishes the depleted cholesterol pools. nih.govnih.gov This cholesterol repletion restores the enlargement of the PV, confirming that ATP6V0d2's role in PV biogenesis is mediated through its control of host cholesterol levels. nih.govsemanticscholar.org
It has also been proposed that the inhibition of host protein SUMOylation by L. amazonensis is a virulence mechanism that increases the expression of ATP6V0d2. biorxiv.org This, in turn, leads to increased cholesterol intake via CD36, promoting the PV enlargement that favors parasite proliferation. biorxiv.org
Table 1: Research Findings on ATP6V0d2 and Host Cholesterol Metabolism
| Research Finding | Leishmania Species | Experimental Observation | Citation |
| Cholesterol Depletion | L. amazonensis | Knockdown of ATP6V0d2 in macrophages resulted in a ~40% decrease in intracellular cholesterol levels. | nih.govsemanticscholar.org |
| PV Biogenesis | L. amazonensis | ATP6V0d2 knockdown inhibited the volumetric enlargement of the parasitophorous vacuole (PV). | nih.govnih.govresearchgate.net |
| Cholesterol Repletion | L. amazonensis | Adding exogenous oxidized low-density lipoprotein (ox-LDL) restored PV enlargement in ATP6V0d2-KD cells. | nih.govsemanticscholar.org |
| Receptor Regulation | L. amazonensis | ATP6V0d2 knockdown was associated with decreased expression of the scavenger receptor CD36. | plos.orgbiorxiv.org |
| SUMOylation Link | L. amazonensis | Parasite-induced inhibition of host SUMOylation increases ATP6V0d2 expression, leading to greater cholesterol intake and PV enlargement. | biorxiv.org |
Modulation of Macrophage Inflammatory Responses
ATP6V0d2 plays a role in the parasite's strategy to counteract the host's inflammatory responses. nih.govplos.orgsemanticscholar.org Macrophages typically respond to pathogens and inflammatory stimuli like IFN-γ and LPS by upregulating antimicrobial mechanisms. However, Leishmania has evolved to survive even within these activated inflammatory macrophages. nih.govplos.org
One of the parasite's countermeasures is to stimulate the expression of ATP6V0d2. plos.orgsemanticscholar.org While classical macrophage activation with IFN-γ/LPS significantly decreases ATP6V0d2 expression, subsequent infection by Leishmania partially restores its levels. plos.orgsemanticscholar.org This suggests the parasite actively induces this subunit to create a more permissive intracellular environment. plos.orgsemanticscholar.org
The isoform ATP6V0d2 is implicated in counteracting inflammatory functions. nih.govnih.gov However, its direct impact on key inflammatory mediators can be complex. For instance, in studies involving IFN-γ/LPS-activated macrophages, the expression of inducible nitric oxide synthase (NOS2), a key anti-leishmanial molecule, was found to be decreased in the presence of the parasite. nih.govplos.orgsemanticscholar.org This downregulation occurred regardless of whether ATP6V0d2 was present or knocked down. nih.govplos.orgsemanticscholar.org This suggests that other parasite-induced host factors, such as arginase, which competes with NOS2 for the substrate L-arginine, are more dominant in suppressing nitric oxide production. nih.govplos.orgsemanticscholar.org Arginase expression was found to be increased in macrophages hosting Leishmania, independent of ATP6V0d2 status. nih.govplos.orgsemanticscholar.org
Impact on Leishmania Intracellular Survival and Replication
The effect of host ATP6V0d2 on Leishmania survival is species-specific and context-dependent.
For Leishmania amazonensis, knockdown of ATP6V0d2 in macrophages does not, by itself, interfere with parasite multiplication or intracellular survival. nih.govnih.govresearchgate.netfrontiersin.org Even within the smaller, non-enlarged PVs of ATP6V0d2-KD cells, the parasites continue to replicate. plos.org However, the situation changes when the host macrophage is exposed to specific environmental lipids. When ATP6V0d2-KD macrophages take up ox-LDL, which replenishes cholesterol and restores PV size, it leads to enhanced parasite killing. nih.govsemanticscholar.org This indicates that while not essential for basic replication, ATP6V0d2 is required for the parasite to resist the potentially toxic effects of certain lipid influxes, thereby protecting its niche. nih.govsemanticscholar.orgnih.gov
In contrast, for Leishmania donovani, the causative agent of visceral leishmaniasis, upregulation of ATP6V0d2 appears to be more directly beneficial for parasite survival. frontiersin.orgnih.gov This benefit is linked to another cellular process manipulated by the parasite: hemophagocytosis (the engulfment of erythrocytes). L. donovani infection induces the formation of multinucleated giant cells (MGCs) that exhibit high rates of hemophagocytosis, and ATP6V0d2 is a key factor in the formation of these MGCs. nih.govresearchgate.netfrontiersin.org Knockdown of Atp6v0d2 suppresses this infection-induced hemophagocytosis. frontiersin.orgnih.gov While the knockdown does not affect amastigote survival in the absence of erythrocytes, it significantly reduces parasite survival when macrophages are supplemented with red blood cells. frontiersin.orgnih.govresearchgate.net This suggests that ATP6V0d2 benefits L. donovani by enhancing access to iron from engulfed erythrocytes, as knockdown leads to an increase in the cytosolic labile iron pool, a state that is detrimental to the parasite. frontiersin.orgnih.gov
Methodological Approaches for Studying ATP6V0d2
Understanding the multifaceted role of ATP6V0d2 in the host-parasite relationship has been made possible through a combination of genetic manipulation, functional assays, and large-scale analytical techniques.
Gene Knockdown and Functional Assays in Host Cells
The primary method for elucidating the function of ATP6V0d2 has been the targeted silencing of its gene in host macrophage cell lines, such as RAW 264.7 cells and bone marrow-derived macrophages (BMDMs). nih.govfrontiersin.org This is typically achieved using RNA interference (RNAi) technology, specifically by transfecting the cells with small interfering RNA (siRNA) designed to target Atp6v0d2 mRNA for degradation. frontiersin.orgresearchgate.net
Following successful knockdown, which is confirmed by techniques like quantitative PCR (qPCR) and Western blotting, researchers perform a variety of functional assays to compare the phenotype of the knockdown cells to non-silenced control cells during Leishmania infection. semanticscholar.orgfrontiersin.orgresearchgate.net These assays include:
Infection Index Calculation: Quantifying the percentage of infected macrophages and the number of parasites per cell to assess intracellular replication. semanticscholar.org
Vacuole Volume Measurement: Using microscopy and immunofluorescence staining for vacuolar markers like LAMP-1 to measure the size of the parasitophorous vacuole. plos.org
Cholesterol Quantification: Measuring intracellular cholesterol levels using ELISA-based assays or mass spectrometry. nih.govsemanticscholar.org
Cell Fusion and MGC Formation Assays: Counting the number of multinucleated giant cells to assess the role of ATP6V0d2 in macrophage fusion. frontiersin.orgresearchgate.net
Proteomic and Transcriptomic Analyses of Host Response
Large-scale "omics" approaches have been instrumental in providing a global view of the host's response to Leishmania infection and placing the role of ATP6V0d2 within this broader context. nih.govfrontiersin.org
Transcriptomic analyses , such as quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq), are used to measure changes in gene expression in infected versus uninfected macrophages. nih.govfrontiersin.org These methods have been crucial for demonstrating that Leishmania infection upregulates Atp6v0d2 mRNA levels while simultaneously altering the expression of genes involved in lipid metabolism and inflammation, such as CD36, LOX-1, NOS2, and arginase. nih.govsemanticscholar.org
Table 2: Methodological Approaches for Studying ATP6V0d2
| Methodology | Technique | Application in ATP6V0d2 Research | Citation |
| Gene Silencing | siRNA-mediated knockdown | Specifically reducing ATP6V0d2 expression in macrophage cell lines (BMDMs, RAW 264.7) to study its function. | frontiersin.orgresearchgate.net |
| Functional Assays | Microscopy, ELISA, Cell counting | Measuring PV size, intracellular cholesterol, parasite replication rates, and MGC formation post-knockdown. | nih.govsemanticscholar.orgfrontiersin.org |
| Transcriptomics | qPCR, RNA-seq | Quantifying mRNA expression levels of Atp6v0d2 and other host genes (e.g., CD36, NOS2) in response to infection. | nih.govsemanticscholar.orgfrontiersin.org |
| Proteomics | Mass Spectrometry, Western Blot | Identifying and quantifying host protein expression changes (e.g., ATP6V0d2, CD36) during infection to understand pathway modulation. | semanticscholar.orgnih.govplos.org |
D2 Domain in Heat Shock Protein 78 (LdHSP78)
Leishmania donovani Heat Shock Protein 78 (LdHSP78) is a vital chaperone protein that plays a crucial role in the parasite's survival and virulence. nih.govnih.gov It belongs to the AAA+ domain-containing ClpB family and is essential for the parasite's ability to withstand the harsh conditions within a mammalian host. nih.gov The protein's function is intrinsically linked to its complex multi-domain architecture, which includes a prominent D2 domain.
The LdHSP78 protein is a large molecule whose three-dimensional structure is organized into five distinct domains. nih.gov These domains are connected by flexible linkers, allowing for the conformational changes necessary for its chaperone activity. The architecture includes two large nucleotide-binding domains (NBDs), which are critical for the protein's function. nih.gov
The domains of L. donovani HSP78 are organized as follows:
N-terminal domain (positions 1–136): This domain is predominantly α-helical. nih.gov
D1 large domain / NBD1 (positions 151–331): The first major nucleotide-binding domain. nih.gov
D1 small domain (positions 332–535): This domain contains a long coiled-coil structure known as the ClpB linker. nih.gov
D2 large domain / NBD2 (positions 545–756): The second major nucleotide-binding domain. nih.gov
D2 small domain (positions 757–817): A C-terminal domain with a mixed α/β structure that, unlike the D1 small domain, does not have the long coiled-coil insertion. nih.gov
The NBD1 and NBD2 domains are the most conserved regions of the protein across different species. nih.gov
Table 1: Domain Organization of L. donovani HSP78
| Domain Name | Alternative Name | Amino Acid Positions | Key Structural Features |
|---|---|---|---|
| N-terminal domain | - | 1–136 | Mostly α-helical with some parallel β-strands. nih.gov |
| D1 large domain | NBD1 | 151–331 | Conserved nucleotide-binding domain. nih.gov |
| D1 small domain | - | 332–535 | Contains a long coiled-coil structure (ClpB linker). nih.gov |
| D2 large domain | NBD2 | 545–756 | Conserved nucleotide-binding domain. nih.gov |
The D2 domain, specifically the large D2 domain (NBD2), is one of the two crucial nucleotide-binding domains (NBDs) in LdHSP78. nih.gov These NBDs are the engines of the chaperone, binding and hydrolyzing ATP to power the protein's unfolding and disaggregation activities. The high degree of conservation in the NBD1 and NBD2 domains underscores their essential role in the protein's function. nih.gov The binding of inhibitors to these domains can disrupt the chaperone's activity, highlighting their functional significance. For instance, the inhibitor P1,P5-di(adenosine-5′)-pentaphosphate (Ap5A) shows a significant binding potential for both NBD1 and NBD2, effectively blocking the protein's function. nih.govresearchgate.net
LdHSP78 is a critical stress-regulating protein that is indispensable for the parasite's virulence. nih.gov Its expression is significantly increased when the parasite encounters the dual stresses of elevated temperature (37 °C) and low pH (pH 5.5), conditions that mimic the environment inside a host macrophage's phagolysosome. nih.gov This suggests that LdHSP78 plays a crucial role as a chaperone during the amastigote stage of development, the form responsible for clinical disease in mammals. nih.gov
The protein is essential for the parasite to establish and maintain an infection. nih.gov Studies using heterozygous knockouts (LdHSP78+/-) have shown that a reduction in LdHSP78 levels dramatically reduces the parasite's ability to proliferate within host macrophages and in animal models. nih.govnih.gov These knockout parasites are less able to suppress the host's immune response, leading to increased production of proinflammatory cytokines and nitric oxide (NO), which helps clear the infection. nih.gov The restoration of the LdHSP78 gene in these parasites restores their virulence, confirming the protein's central role in disease progression. nih.gov Consequently, LdHSP78 is considered a promising drug target for the development of new antileishmanial therapies. nih.govresearchgate.net
D2 Domain in Adenylosuccinate Lyase (ASL)
Adenylosuccinate lyase (ASL) is an essential enzyme in the purine (B94841) salvage pathway of Leishmania. rsc.orgnih.gov Since Leishmania parasites cannot synthesize purines de novo, they rely entirely on salvaging them from their host, making enzymes in this pathway critical for survival. nih.gov ASL catalyzes two separate reactions involving the β-elimination of fumarate, contributing to the synthesis of Adenosine (B11128) Monophosphate (AMP). rsc.orgwikipedia.org The enzyme functions as a homotetramer, and its structure is composed of three domains per monomer, including a central D2 domain. rsc.orgresearchgate.net
The monomeric unit of Leishmania ASL is organized into three distinct domains, designated D1, D2, and D3. rsc.orgresearchgate.net The D2 domain forms the central core of the protein subunit. rsc.orgresearchgate.net This domain is primarily α-helical and contains three highly conserved regions (C1, C2, and C3) that are crucial for the enzyme's catalytic function. rsc.org The C1 region is located at the beginning of the D2 domain, while the C2 and C3 regions are found in the loop structures between the helices of this central domain. rsc.org
The D2 domain is fundamental to both the quaternary structure and the catalytic activity of ASL. rsc.orgresearchgate.net The functional form of ASL is a homotetramer, meaning it is composed of four identical protein subunits. rsc.orgwikipedia.org The architecture of the active site is a remarkable example of inter-subunit cooperation. Each of the four active sites in the homotetramer is formed by the precise arrangement of the conserved C1, C2, and C3 regions from the D2 domains of three different subunits. rsc.orgresearchgate.net Though these conserved regions are separated within a single monomer, they come together at the interface between subunits to create a functional catalytic center in the assembled tetramer. rsc.org This intricate assembly means that the formation of the homotetramer is an absolute prerequisite for enzyme activity, and the D2 domain provides the critical structural elements that bridge the different subunits to form these composite active sites. rsc.orgresearchgate.net
Table 2: List of Compound Names
| Compound Name |
|---|
| Adenosine Monophosphate (AMP) |
| Fumarate |
| P1,P5-di(adenosine-5′)-pentaphosphate (Ap5A) |
ASL Function in Purine Biosynthesis in Leishmania
Leishmania parasites are auxotrophic for purines, meaning they cannot synthesize them from scratch and must acquire them from their host environment. This dependency makes the purine salvage pathway a critical area of study for potential therapeutic interventions. A key enzyme in this pathway is adenylosuccinate lyase (ASL), which catalyzes a crucial step in the conversion of salvaged purines into usable nucleotides.
ASL is responsible for two distinct reactions in the purine biosynthetic pathway in other organisms, but in Leishmania, its primary role is within the salvage pathway. Specifically, it catalyzes the conversion of adenylosuccinate to adenosine monophosphate (AMP). This reaction is vital for the parasite as AMP is a fundamental building block for DNA and RNA, as well as being central to cellular energy metabolism in the form of ATP.
Research has shown that the ASL from Leishmania donovani is a homotetramer, with each of the four identical subunits having a molecular weight of approximately 50 kDa. The enzyme demonstrates a high affinity for its substrate, adenylosuccinate. Given that mammals can synthesize purines de novo, the enzymes of the Leishmania purine salvage pathway, including ASL, are considered attractive targets for the development of anti-leishmanial drugs.
D2 Domains in Leishmania Centrin Proteins
Centrins are highly conserved calcium-binding proteins that are fundamental components of the centrosome and basal body, which are microtubule-organizing centers (MTOCs) in eukaryotic cells. In Leishmania, which possesses a basal body embedded in the cell cortex, centrins are essential for the duplication of this organelle, a process that is tightly coupled to the cell cycle and the replication of the kinetoplast.
Conservation and Variation of D1 and D2 Domains in Centrin Isotypes
Leishmania species express several isotypes of centrin, each with distinct roles and localizations. For example, Leishmania donovani has at least four identified centrin proteins. These proteins typically contain four EF-hand calcium-binding motifs, which are structurally organized into two globular domains: an N-terminal domain and a C-terminal domain. These are sometimes referred to as D1 and D2 domains, respectively.
Role of Centrin Domains in Basal Body and Centrosome Biology
The domains of centrin are critical for its function in basal body duplication. The C-terminal domain typically has a higher affinity for calcium ions. The binding of Ca2+ to these EF-hand motifs induces a significant conformational change in the protein. This change exposes a hydrophobic pocket in the C-terminal domain, which is crucial for binding to target proteins.
This calcium-dependent interaction with downstream effectors is the basis for centrin's role in the assembly and regulation of the basal body. The N-terminal domain also participates in protein-protein interactions. The coordinated action of both domains, modulated by calcium fluxes, ensures the precise and timely duplication of the basal body, which is essential for maintaining the correct cellular architecture and for the segregation of the nucleus and kinetoplast during cell division.
Structural Analysis of Centrin Proteins (e.g., AlphaFold modeling)
Structural biology has provided significant insights into the architecture of centrin proteins. Predictive modeling tools like AlphaFold have been used to generate high-confidence structural models of Leishmania centrins. These models consistently show the conserved dumbbell-like shape, with the N-terminal and C-terminal domains connected by a flexible linker.
For instance, the AlphaFold model for Leishmania infantum centrin-1 reveals the spatial arrangement of the four EF-hand motifs. Such models are invaluable for mapping the locations of amino acid variations between isotypes and for predicting how these differences might alter the protein's surface properties and its interactions with other proteins. This structural information is key to understanding the functional diversification of centrin isotypes in Leishmania.
Sm-D2 (snRNP Core Protein D2)
The Sm-D2 protein is a core component of small nuclear ribonucleoproteins, or snRNPs (pronounced "snurps"). These are RNA-protein complexes that are fundamental to the splicing of pre-messenger RNA (pre-mRNA) in the nucleus of eukaryotic cells. The spliceosome, the large molecular machine that carries out splicing, is assembled from several different snRNPs.
Identification in Proteomic Analyses of Leishmania
The process of gene expression in Leishmania and related kinetoplastids is unusual, involving the transcription of polycistronic gene arrays that are then processed into monocistronic mRNAs. This processing requires trans-splicing, where a common spliced leader (SL) RNA is added to the 5' end of each mRNA. This process relies on a spliceosome that is functionally analogous to that of higher eukaryotes.
Proteomic analyses have been instrumental in identifying the components of the Leishmania spliceosome. Studies of the nuclear proteome of Leishmania donovani have successfully identified the Sm-D2 protein. Sm-D2 was found alongside the other core Sm proteins (B, D1, D3, E, F, and G), which form a heteroheptameric ring around the snRNA component of the snRNP. The identification of a full set of core Sm proteins, including Sm-D2, provides strong evidence for the conservation of the core snRNP architecture in Leishmania and underscores the importance of the splicing machinery for the parasite's viability.
An exploration of the D2 protein in Leishmania reveals its identity as a key player in the parasite's molecular machinery, specifically as a core component of the spliceosome. This article delves into the known D2 domains and motifs found in other Leishmania proteins and elucidates the putative functions of the D2 protein as a small nuclear ribonucleoprotein (snRNP) component, crucial for the parasite's gene expression.
1 D2 Domains and Motifs in Other Leishmania Proteins
The designation "D2" in the context of Leishmania proteins is not limited to a single entity but appears in the nomenclature of different proteins and protein domains, each with distinct structural and functional roles. This section clarifies the usage of "D2" for separate Leishmania proteins and domains.
One prominent example is the Heat Shock Protein 78 (HSP78) in Leishmania donovani. This chaperone protein is essential for the parasite's ability to manage heat and pH stress, particularly during the transition from the insect vector to the mammalian host. nih.gov The structure of LdHSP78 is characterized by five domains, including a D2 large domain (also known as NBD2, positions 545–756) and a D2 small domain (positions 757–817). nih.gov These domains are part of the AAA+ domain-containing ClpB family to which HSP78 belongs and are crucial for its chaperone activity. nih.gov
Another instance is the Adenylosuccinate Lyase (ASL) , an enzyme involved in the purine biosynthesis pathway of the parasite. The monomer of ASL is composed of three domains, designated D1 (N-terminal), D2 (central core), and D3 (C-terminal). researchgate.netrsc.org The D2 domain in ASL is a central α-helical domain that, along with the other two domains, contributes to the formation of the enzyme's active site. rsc.orguniprot.org
Furthermore, the name D2 is also assigned to a specific hexose transporter protein in Leishmania. This transporter is a member of the major facilitator superfamily and is localized to the pellicular membrane of the parasite. nih.gov
It is important to note that while these proteins share the "D2" designation in their names or domain descriptions, this does not imply a shared sequence motif or evolutionary origin between the D2 domain of HSP78, the D2 domain of ASL, and the D2 hexose transporter. They represent distinct molecular entities with unrelated functions.
| Protein Name | Species | "D2" Designation | Function |
|---|---|---|---|
| Heat Shock Protein 78 (HSP78) | Leishmania donovani | D2 large domain (NBD2) and D2 small domain | Chaperone, stress response nih.gov |
| Adenylosuccinate Lyase (ASL) | Leishmania braziliensis | D2 central core domain | Purine biosynthesis researchgate.netrsc.org |
| Hexose transporter D2 | Leishmania mexicana, Leishmania donovani | Protein name | Glucose transport nih.gov |
2 Putative Functions as a Small Nuclear Ribonucleoprotein Component
The primary focus of "D2 protein" in the context of this article is the Small nuclear ribonucleoprotein Sm D2 (SmD2) . This protein is a fundamental component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. In Leishmania, as in other eukaryotes, the spliceosome is assembled from small nuclear RNAs (snRNAs) and a host of associated proteins. kegg.jp
The SmD2 protein is one of the seven canonical Sm proteins (SmB, SmD1, SmD2, SmD3, SmE, SmF, and SmG) that form a core ring-like structure around a specific binding site (the Sm site) on snRNAs U1, U2, U4, and U5. uniprot.orgpnas.orgnih.gov This Sm core is crucial for the biogenesis, stability, and function of the snRNPs. nih.gov
In the related kinetoplastid, Trypanosoma brucei, it has been demonstrated that the Sm proteins assemble into stable subcomplexes. Specifically, SmD1 and SmD2 form a stable heterodimer, which is a critical step in the assembly of the complete seven-protein Sm ring. pnas.orgnih.gov This interaction is highly conserved and is considered a fundamental aspect of spliceosome assembly. Given the high degree of conservation in the splicing machinery among trypanosomatids, it is presumed that Leishmania SmD2 functions in a similar manner, forming a heterodimer with SmD1 as a prerequisite for snRNP core formation.
The function of the SmD2-containing snRNPs is central to gene expression in Leishmania. The parasite's genes are transcribed as long polycistronic pre-mRNAs, which must be processed into individual mature mRNAs. This processing involves two key steps: the removal of introns (cis-splicing) and the addition of a spliced leader (SL) sequence to the 5' end of each mRNA (trans-splicing). Both of these splicing reactions are carried out by the spliceosome. acs.org Therefore, as a core component of the spliceosome, the SmD2 protein is indispensable for the maturation of all mRNAs in Leishmania. uniprot.org
Studies in T. brucei have revealed that the composition of the Sm core can vary for different snRNAs. For instance, the U2 snRNP contains specific Sm proteins that replace the canonical SmB and SmD3. embopress.orgresearchgate.net While SmD1 and SmD2 are part of the common subcore, this variation in other components suggests a mechanism for specialized functions of different snRNPs. embopress.org Silencing of the SmD2 gene in T. brucei leads to a significant reduction in the levels of U1, U2, U4, and U5 snRNAs, underscoring its essential role in the stability of these crucial splicing components. rsc.org
| Protein | Species | Complex | Putative Function |
|---|---|---|---|
| Small nuclear ribonucleoprotein Sm D2 (SmD2) | Leishmania infantum, Leishmania major, Leishmania braziliensis | Core of U1, U2, U4, U5 snRNPs | mRNA processing, pre-mRNA splicing uniprot.orguniprot.orgniper.ac.in |
Design and Construction of Chimeric Protein Constructs
The creation of effective chimeric proteins is a meticulous process that begins with the careful selection of protein fragments and sophisticated in silico design.
The foundation of a successful chimeric protein lies in the selection of its constituent parts. Researchers prioritize protein regions known to be antigenic, meaning they can elicit an immune response. For the D2 construct and similar chimeras, scientists selected fragments from well-characterized Leishmania infantum antigens that had previously shown promise in diagnosing either human or canine VL. researchgate.netnih.gov These antigens, including Lci2, Lci3, and Lci12, are notable for containing multiple copies of short, repeated amino acid sequences. nih.gov These repeat regions are often immunodominant and can be crucial for the protein's antigenicity. nih.govwhiterose.ac.uk
The D2 chimera, for instance, was constructed by combining fragments from Lci2, Lci3, and Lci12. nih.govplos.org The specific arrangement and inclusion of these fragments, particularly the repeat sections, were deliberately designed to optimize the diagnostic potential of the final protein. nih.gov The Lci2 component is related to the rK39 antigen, a known marker for human VL, while Lci3 and Lci12 have shown efficacy in diagnosing canine VL. nih.gov By fusing these elements, the goal was to create a single protein capable of detecting infections in both hosts. nih.govplos.org
Once the protein fragments are chosen, the next step is to design the gene that will encode the chimeric protein. This is often done in silico, using specialized computer programs. nih.govplos.org For the D2 protein and related constructs, the synthetic gene was designed and optimized for expression in a heterologous system, specifically the bacterium Escherichia coli. researchgate.netnih.gov This optimization process involves several key considerations:
Codon Usage: The genetic code has redundancies, meaning that multiple codons can specify the same amino acid. Different organisms have preferences for certain codons. The gene sequence is adjusted to match the codon usage of the expression host (E. coli in this case) to enhance the efficiency of protein production. nih.gov
mRNA Secondary Structure: The structure of the messenger RNA (mRNA) molecule can affect how efficiently it is translated into protein. The gene sequence is designed to minimize the formation of stable secondary structures that could hinder translation. nih.gov
GC Content: The percentage of guanine (B1146940) (G) and cytosine (C) bases in the gene can influence its stability and expression. The GC content is adjusted to be optimal for the expression system. nih.gov
Restriction Sites: Specific DNA sequences recognized by restriction enzymes are strategically included or removed to facilitate the cloning and manipulation of the gene. nih.govplos.orgplos.org
Bioinformatics tools like BCPred and Gendesigner are employed to predict B-cell epitopes (regions that antibodies will recognize) and to design the optimized gene sequence, respectively. plos.org This careful in silico design is crucial for ensuring that the resulting chimeric protein is produced in sufficient quantities and retains its intended antigenic properties.
Expression Systems and Protein Characterization
Following the design phase, the synthetic gene is introduced into an expression system to produce the recombinant protein. Subsequent biochemical analyses are then performed to verify its identity and purity.
Escherichia coli is a widely used prokaryotic host for the expression of recombinant proteins due to its rapid growth and well-understood genetics. mdpi.comnih.govsci-hub.se For the production of the D2 chimeric protein and others, the engineered gene, often housed in a plasmid vector like pET28a+ or pRSET, is transformed into a suitable E. coli strain, such as BL21(DE3) or Rosetta 2. researchgate.netnih.govsci-hub.se
Protein expression is typically induced by adding a chemical agent like isopropyl-β-D-thiogalactopyranoside (IPTG) to the bacterial culture. mdpi.comnih.gov The chimeric proteins are often designed with a polyhistidine-tag (His-tag), a short sequence of histidine residues, at their N- or C-terminus. plos.orgnih.gov This tag allows for straightforward purification of the recombinant protein from the bacterial cell lysate using affinity chromatography on a nickel-nitrilotriacetic acid (Ni-NTA) matrix. nih.govnih.govresearchgate.net The purification process is often carried out under denaturing conditions, using urea (B33335) to solubilize the protein. researchgate.netnih.gov
After purification, the integrity and identity of the recombinant protein are confirmed through various biochemical techniques.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique separates proteins based on their molecular weight. The purified D2 protein, when run on an SDS-PAGE gel and stained with Coomassie Blue, appears as a distinct band corresponding to its predicted molecular weight. researchgate.netplos.orgresearchgate.net This analysis confirms the successful expression and purification of a protein of the correct size.
Western Blot: This method is used to detect the specific recombinant protein using antibodies. The proteins separated by SDS-PAGE are transferred to a membrane (e.g., PVDF or nitrocellulose). plos.orgpasteur.ac.ir The membrane is then probed with an antibody that specifically recognizes the protein of interest. For His-tagged proteins, a monoclonal anti-histidine antibody is often used to confirm the presence of the tag and, by extension, the full-length recombinant protein. researchgate.netplos.orgresearchgate.net Western blot analysis can also be performed using sera from infected individuals to confirm that the recombinant protein is recognized by antibodies generated during a natural infection. sci-hub.senih.gov
| Technique | Purpose | Observation for D2/Chimeric Proteins |
| SDS-PAGE | To separate proteins by size and assess purity. | A distinct band at the expected molecular weight of the chimeric protein is observed after purification. researchgate.netplos.org |
| Western Blot | To specifically detect the recombinant protein. | The chimeric protein is recognized by anti-His-tag antibodies and, importantly, by antibodies present in the sera of VL-infected patients. researchgate.netsci-hub.se |
Immunological Properties of Engineered Proteins
The ultimate goal of creating chimeric proteins like D2 is to harness their immunological properties for diagnostic or therapeutic purposes. The ability of these engineered proteins to be recognized by the immune system is a critical measure of their success.
In the context of diagnostics, the key immunological property is antigenicity—the ability to be specifically bound by antibodies present in the serum of infected individuals. The D2 chimeric protein demonstrated high efficiency in diagnosing visceral leishmaniasis in humans. nih.gov In enzyme-linked immunosorbent assays (ELISA), the D2 protein showed a high sensitivity, correctly identifying a large percentage of VL-positive human sera. nih.gov Notably, the D2 construct performed marginally better than other similar chimeric proteins (D1 and D3) that were tested. nih.gov
The success of these chimeric proteins is attributed to the combination of different antigenic fragments. By presenting a wider array of epitopes, including diverse repeat sequences, the chimeric constructs can be recognized by a broader range of antibodies that may be present in different individuals or in different host species (human vs. canine). nih.gov The inclusion of fragments from Lci2, Lci3, and Lci12 in the D2 chimera was a strategic decision to create a diagnostic reagent with broad applicability. nih.govplos.org These findings underscore the potential of engineered proteins like D2 to improve the tools available for controlling visceral leishmaniasis. nih.govnih.gov
Antigenicity and Immunogenicity in Experimental Models
The antigenicity and immunogenicity of recombinant Leishmania proteins, including those designated with or related to "D2" protein families like the A2 protein, have been evaluated in various experimental models, primarily in mice. nih.govresearchgate.net These studies are crucial for determining if a protein can be recognized by the host immune system (antigenicity) and if it can induce a significant and appropriate immune response (immunogenicity) to confer protection.
One of the key proteins often associated with this line of research is the A2 protein, which is an amastigote-specific protein considered a virulence factor necessary for parasite survival. mdpi.com The A2 protein has been explored as a potential vaccine candidate and was a principal component of the Leish-Tec® veterinary vaccine. mdpi.com Studies have demonstrated that immunization with the A2 protein can induce a Th1-type immune response, which is critical for controlling Leishmania infection. nih.govmdpi.com This response is characterized by the production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), as well as the generation of IgG2a antibodies. nih.govmdpi.com
Experimental models, particularly using BALB/c mice, have been instrumental in dissecting the immune responses to these recombinant proteins. For instance, BALB/c mice immunized with recombinant A2 (rA2) protein, especially when co-administered with an adjuvant like recombinant interleukin-12 (B1171171) (rIL-12), showed significant protection against infection with Leishmania amazonensis. nih.gov These immunized mice exhibited sustained production of IFN-γ and high levels of anti-A2 antibodies. nih.gov
The immunogenicity of other recombinant proteins has also been extensively studied. For example, the Leishmania homologue of receptors for activated C kinase (LACK) is another highly conserved and immunodominant protein. nih.govmdpi.com However, studies comparing A2 and LACK have shown that while both can induce a Th1 response prior to infection, only immunization with A2 provided protection against L. amazonensis in BALB/c mice. nih.gov Interestingly, simultaneous immunization with both rLACK and rA2 was found to inhibit the protective cellular and humoral responses induced by rA2 alone, suggesting a phenomenon of antigenic interference. nih.gov
The table below summarizes findings on the antigenicity and immunogenicity of selected recombinant Leishmania proteins in experimental models.
| Protein/Antigen | Experimental Model | Key Findings on Antigenicity & Immunogenicity |
| A2 Protein | BALB/c mice | Induces a protective Th1 immune response against L. donovani and L. amazonensis. nih.govmdpi.com |
| LACK | BALB/c mice | Highly immunogenic, inducing a strong Th1 response, but does not confer protection against L. amazonensis. nih.gov Can interfere with the protective efficacy of A2. nih.gov |
| Histone H2B | Murine models | Induces proliferation of peripheral blood mononuclear cells (PBMCs) and IFN-γ production, indicating a potent Th1 response. nih.gov |
| LiSIR2RP | Hamsters | Stimulates production of IFN-γ and IL-12, providing significant protection against L. donovani challenge. plos.org |
| Tuzin | BALB/c mice | Immunization significantly increases the protective immune response against L. donovani. frontiersin.org |
Elicitation of Specific Immune Responses (e.g., humoral and cellular responses)
The ultimate goal of a vaccine against leishmaniasis is to elicit a robust and long-lasting protective immune response, which involves both humoral (antibody-mediated) and cellular (T-cell mediated) immunity. For intracellular pathogens like Leishmania, a strong Th1-biased cellular response is considered paramount for protection. mdpi.comnih.gov
Cellular Responses: Research on recombinant proteins like A2 has shown the successful elicitation of a strong cellular immune response. In BALB/c mice immunized with rA2 and rIL-12, spleen cells produced high levels of IFN-γ and low levels of IL-4 and IL-10 upon stimulation with the recombinant protein. nih.gov IFN-γ is a critical cytokine that activates macrophages to kill intracellular amastigotes. nih.gov The induction of multifunctional Th1-type cells, capable of producing IFN-γ and TNF-α, is a hallmark of a protective response. mdpi.com
Similarly, other recombinant proteins have demonstrated the ability to trigger potent cellular immunity. For instance, the NAD-dependent SIR-2 protein of L. donovani (rLdSir2RP) stimulated the production of IFN-γ, IL-12, and TNF-α in peripheral blood mononuclear cells (PBMCs) from cured Leishmania patients and in vaccinated hamsters. plos.org This Th1-polarizing effect was associated with a significant reduction in parasite burden. plos.org The tuzin protein has also been shown to trigger a protective immune response in mice challenged with L. donovani. frontiersin.org
Humoral Responses: While cellular immunity is central, the humoral response, characterized by the production of antibodies, also plays a role. The type of antibody produced can be indicative of the underlying T-helper cell response. High levels of IgG2a antibodies in mice are generally associated with a Th1 response, whereas high levels of IgG1 are linked to a Th2 response. mdpi.com
In studies with the A2 protein, immunization led to the production of anti-A2 IgG2a antibodies, further confirming the induction of a Th1-type response. nih.govmdpi.com The presence of these antibodies may contribute to protection by preventing amastigote internalization. nih.gov In contrast, immunization with the LACK antigen induced a much stronger humoral response characterized by significantly higher levels of both IgG1 and IgG2a anti-LACK antibodies, which did not correlate with protection against L. amazonensis. nih.gov
The table below details the specific immune responses elicited by various recombinant Leishmania proteins.
| Protein/Antigen | Cellular Response | Humoral Response |
| A2 Protein | High IFN-γ, low IL-4 and IL-10 production by splenocytes. nih.gov Primes for an antigen-specific Th1 response. nih.gov | Low levels of anti-A2 IgG1 and IgG2a antibodies. nih.gov |
| LACK | High IFN-γ, low IL-4 and IL-10 production by splenocytes. nih.gov Primes for an antigen-specific Th1 response. nih.gov | Strong humoral response with significantly higher levels of anti-LACK IgG2a antibodies. nih.gov |
| LiSIR2RP | Significant production of IFN-γ, IL-12, and TNF-α; low IL-4 and IL-10. plos.org | Remarkable increase in IgG2 antibody levels. plos.org |
| Tuzin | Induces a protective immune response. frontiersin.org | Significantly higher IgG2a antibody titers and lower IgG1 levels. frontiersin.org |
| Cysteine Proteases | Induce a Th1 immune response. nih.gov | Higher ratio of IgG2a/IgG1-specific antibodies. nih.gov |
Future Directions and Research Gaps in Leishmania D2 Protein Studies
Unraveling Comprehensive Regulatory Networks of D2 Protein Expression
A primary research gap is the incomplete understanding of the molecular mechanisms driving the upregulation of host ATP6V0D2 expression following Leishmania infection. While it is established that parasites induce this increase, the specific parasite-derived effector molecules and the host signaling pathways they hijack remain unidentified. frontiersin.org Studies have shown that Leishmania infection specifically increases Atp6v0d2 mRNA levels without a corresponding rise in other V-ATPase components, suggesting a targeted and sophisticated regulatory mechanism rather than a general activation of V-ATPase biogenesis. frontiersin.org
Future investigations should focus on:
Identifying Parasite Effectors: Screening for secreted or surface-level Leishmania proteins that interact with host macrophage transcription factors or signaling cascades controlling Atp6v0d2 expression.
Mapping Host Signaling Pathways: Elucidating the specific promoters, enhancers, and transcription factors (such as NFATc1) involved in the parasite-mediated induction of Atp6v0d2. frontiersin.org
Comparative Transcriptomics: Analyzing the regulatory networks in different Leishmania species to determine if the mechanism of ATP6V0D2 upregulation is conserved or species-specific. This is particularly relevant as the downstream effects differ, for instance, between L. donovani and L. amazonensis. frontiersin.orgnih.gov
High-Resolution Structural Determination of D2-Containing Proteins
ATP6V0D2 is a subunit of the large, multi-component V-ATPase membrane domain (V0). nih.govplos.org This complex exists in various isoforms, with the ubiquitous d1 subunit (ATP6V0D1) being the alternative to the more tissue-specific d2 subunit. nih.gov While the general structure of V-ATPases is known, high-resolution structural data for the specific complex containing the ATP6V0D2 subunit, particularly in the context of an infected macrophage, is lacking.
Key future research objectives include:
Cryo-Electron Microscopy (Cryo-EM): Utilizing cryo-EM to solve the structure of the entire V-ATPase complex isolated from Leishmania-infected macrophages. This would reveal conformational changes induced by the incorporation of the d2 subunit versus the d1 subunit.
Structural Comparison: Comparing the ATP6V0D2-containing V-ATPase structure with the ATP6V0D1-containing version to understand how the d2 isoform alters protein-protein interactions within the complex and with other cellular components.
In Silico Modeling: Using structural data to model the interaction of the V0 domain with SNARE proteins and other factors involved in membrane fusion, which is a proposed non-canonical function of this domain. nih.gov
Advanced Functional Characterization of D2 Protein Variants and Domains
The upregulation of ATP6V0D2 in Leishmania-infected macrophages is linked to several functions that benefit the parasite, many of which appear to be independent of the V-ATPase's canonical role in acidification. frontiersin.orgnih.gov For instance, lysosomal acidification is not significantly impaired in ATP6V0D2-knockdown macrophages, likely due to the presence of the redundant d1 subunit. nih.gov Instead, ATP6V0D2 is implicated in macrophage fusion, cholesterol homeostasis, and iron trafficking. nih.govfrontiersin.orgnih.gov
Future functional studies should aim to:
Dissect Canonical vs. Non-Canonical Roles: Delineate the specific molecular functions of ATP6V0D2 in infected cells, separating its contribution to proton translocation from its role in membrane fusion and metabolic regulation.
Domain Mapping: Identify the specific domains or motifs within the ATP6V0D2 protein that are responsible for its non-canonical functions, such as inducing macrophage multinucleation or regulating cholesterol levels.
Investigate Isoform-Specific Functions: Directly compare the functional consequences of expressing ATP6V0D2 versus ATP6V0D1 in macrophages during infection to understand why the parasite specifically induces the d2 isoform.
Exploration of D2 Proteins in Novel Host-Parasite Interaction Mechanisms
The manipulation of host ATP6V0D2 is a clear example of host-parasite co-evolution. The protein's upregulation creates a favorable niche for the parasite, either by promoting the formation of large, nutrient-rich parasitophorous vacuoles (PVs) or by inducing hemophagocytosis to supply essential iron. semanticscholar.orgfrontiersin.org
Future research should explore deeper aspects of this interaction:
Parasitophorous Vacuole Biogenesis: In L. amazonensis, ATP6V0D2 is crucial for the enlargement of the PV through its role in cholesterol homeostasis. nih.govsemanticscholar.org Research is needed to understand how ATP6V0D2 controls cholesterol retention and how this, in turn, facilitates the PV's expansion. nih.gov
Nutrient Acquisition: In L. donovani, ATP6V0D2 induces the formation of multinucleated giant cells (MGCs) that engage in hemophagocytosis, thereby increasing the available iron pool for the parasite. frontiersin.orgnih.gov The link between ATP6V0D2, MGC formation, and iron trafficking for the amastigotes needs further mechanistic clarification. frontiersin.org
Immune Evasion: ATP6V0D2 has been implicated in counteracting inflammatory macrophage responses. nih.govsemanticscholar.org Future work should investigate if Leishmania upregulates this protein as a direct strategy to suppress anti-parasitic immune mechanisms, such as nitric oxide or reactive oxygen species production.
| Leishmania Species | Key Effect of Host ATP6V0D2 Upregulation | Primary Benefit to Parasite | Reference |
| L. donovani | Induces Multinucleated Giant Cell (MGC) formation and hemophagocytosis. | Enhanced intracellular survival via superior access to iron from engulfed erythrocytes. | frontiersin.orgfrontiersin.orgnih.gov |
| L. amazonensis | Controls biogenesis and enlargement of the Parasitophorous Vacuole (PV). | Establishment of a large, inflammation-resistant intracellular niche via cholesterol retention. | nih.govnih.govsemanticscholar.org |
Systems Biology Approaches for Integrated Analysis of D2 Proteomics and Metabolism
To fully comprehend the impact of ATP6V0D2 manipulation, an integrated, systems-level approach is necessary. Current studies have focused on specific outcomes, but a broader view will reveal the full extent of cellular reprogramming driven by this single host factor.
Future systems biology research should include:
Quantitative Proteomics: Using techniques like mass spectrometry to compare the entire proteome and phosphoproteome of infected macrophages with and without ATP6V0D2 expression. This can identify interaction partners and downstream regulated pathways.
Metabolomics: Performing untargeted metabolomic analysis to map the global changes in cellular metabolism, particularly in lipid (cholesterol) and iron metabolic pathways, that are downstream of ATP6V0D2 upregulation.
Integrated Multi-Omics Analysis: Combining transcriptomic, proteomic, and metabolomic data to build comprehensive models of the Leishmania-infected macrophage. This will provide a holistic view of how the parasite leverages ATP6V0D2 to remodel the host cell environment for its own benefit and may reveal novel vulnerabilities that can be targeted therapeutically.
| Research Area | Key Question | Proposed Approach | Desired Outcome |
| Proteomics | Who are the interaction partners of the ATP6V0D2-containing V-ATPase? | Co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) in infected macrophages. | A network map of protein interactions that mediate non-canonical functions. |
| Metabolomics | How does ATP6V0D2 upregulation globally alter host cell metabolism? | Untargeted LC-MS analysis of metabolites from ATP6V0D2-knockdown vs. control infected cells. | Identification of key metabolic pathways (e.g., cholesterol, iron) controlled by ATP6V0D2. |
| Transcriptomics | What parasite effector genes are correlated with host Atp6v0d2 expression? | Dual RNA-seq of host and parasite over an infection time course. | Identification of candidate Leishmania genes responsible for inducing host ATP6V0D2. |
Q & A
Q. How to integrate multi-omics data to study D2 protein regulation?
- Methodological Answer :
- Workflow : Map RNA-seq data (TPM values) to proteomic abundance using Spearman correlation. Identify co-expressed genes/proteins via WGCNA.
- Tools : Leverage R/Bioconductor packages (e.g., limma, clusterProfiler) for pathway enrichment analysis of D2-associated modules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
